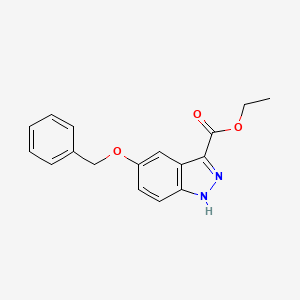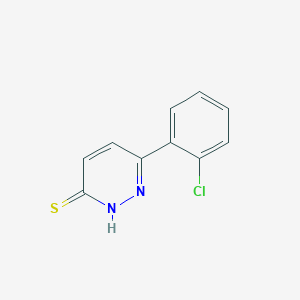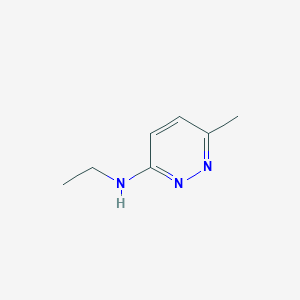
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile
Overview
Description
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile, also known as MMSPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MMSPC belongs to the family of pyridine-based compounds, which have been found to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Scientific Research Applications
Pharmacological Research: Inhibition of ALOX15
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile: has been identified as a potential pharmacophore for the substrate-selective inhibition of mammalian 15-lipoxygenases (ALOX15) . ALOX15 is involved in lipid peroxidation and plays a variable role in cancer and inflammation models. The inhibition of ALOX15 can be crucial for developing new therapeutic strategies against diseases where linoleic acid- and arachidonic acid-derived metabolites are pathogenic.
Cancer Research: Anticancer Properties
Compounds with a sulfanyl functional group, such as 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile , have shown promise in anticancer research . Their ability to interact with various biological targets makes them suitable candidates for drug development aimed at treating different types of cancer.
Enzyme Inhibition: Selective Enzyme Modulators
This compound’s structural features allow it to act as a selective enzyme modulator. It can inhibit specific enzymes involved in disease progression, making it valuable for designing drugs with fewer side effects due to their selectivity .
Antioxidant Research: Oxidative Stress Reduction
The sulfanyl group in 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile may confer antioxidant properties, helping to reduce oxidative stress in cells. This is particularly relevant in neurodegenerative diseases and aging research .
Antimicrobial Research: Development of New Antibiotics
Research into new antibiotics is critical due to the rise of antibiotic-resistant bacteria. The structural complexity of 5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile provides a platform for developing novel antimicrobial agents .
Anti-inflammatory Research: Treatment of Chronic Inflammation
The compound’s potential to modulate enzymes like ALOX15 also extends to anti-inflammatory applications. It could be used to develop treatments for chronic inflammatory conditions without the side effects associated with non-selective anti-inflammatory drugs .
properties
IUPAC Name |
5-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-13(7-11(8-15)14(18)16-9)10-3-5-12(17-2)6-4-10/h3-7H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIHFCFPKOIZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C#N)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)-6-methyl-2-sulfanylpyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




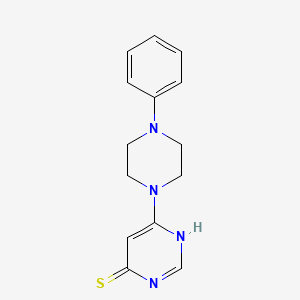

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)
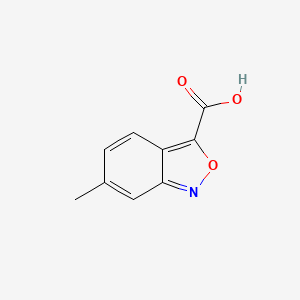
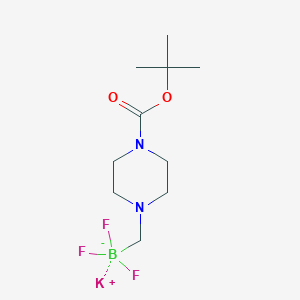

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
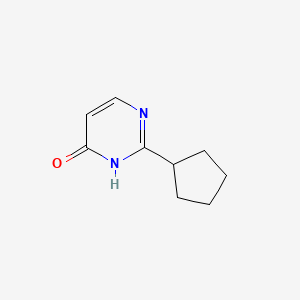

![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
